molecular formula C16H21N3O3S3 B10865639 Ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B10865639
M. Wt: 399.6 g/mol
InChI Key: GTUAQGWZKPEMEE-UHFFFAOYSA-N
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Description

This compound features a tetrahydrothieno[2,3-c]pyridine core substituted with:

  • An ethyl carboxylate group at position 2.
  • A methyl group at position 4.
  • A 2-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino moiety at position 2.

The thiazole ring in the acetamide substituent distinguishes it from structurally related analogs.

Properties

Molecular Formula

C16H21N3O3S3

Molecular Weight

399.6 g/mol

IUPAC Name

ethyl 2-[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C16H21N3O3S3/c1-3-22-15(21)13-10-4-6-19(2)8-11(10)25-14(13)18-12(20)9-24-16-17-5-7-23-16/h3-9H2,1-2H3,(H,18,20)

InChI Key

GTUAQGWZKPEMEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)CSC3=NCCS3

Origin of Product

United States

Preparation Methods

Synthesis of the 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Core

The tetrahydrothieno[2,3-c]pyridine scaffold is synthesized via a Mannich-type cyclization reaction. A representative protocol involves reacting 2-thiophene ethylamine with formaldehyde under acidic conditions to form the imine intermediate, followed by thermal cyclization. For example, CN102432626A details a method where 2-thiophene ethylamine (130 g), formaldehyde (60 g), and water (200 g) are heated at 50–55°C for 20–30 hours . The resulting imine is extracted with dichloroethane, washed with saline, and concentrated. Cyclization is achieved using ethanolic hydrogen chloride (30% w/w) at 65–75°C for 8 hours, yielding the tetrahydrothienopyridine hydrochloride salt in 86% purity after recrystallization .

To introduce the 6-methyl substituent, US4127580A describes alkylation during the cyclization step. Methyl cysteine (20 mmol) reacts with aryl nitriles in dry methanol under reflux with sodium carbonate, forming methyl-2-aryl-4,5-dihydrothiazole-4-carboxylates . This method avoids noble metal catalysts and operates under mild conditions (64–89% yields) .

Functionalization of the Core with Ethyl Ester and Amino Groups

The ethyl ester at position 3 is introduced via esterification or nucleophilic substitution. US4127580A employs ethyl benzimidates reacted with cysteine derivatives in dry methanol, generating the ester functionality . For instance, 1-(2-thienyl)-2-propanol (98.1 g) is tosylated using tosyl chloride (135 g) in pyridine, followed by displacement with sodium ethoxide to yield the ethyl ester .

The amino group at position 2 is installed through amidation. A solution of 5-(2-chloro-benzyl)-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine hydrochloride (1920 g) is treated with acetyl chloride (22 mmol) in methanol, forming the acetylated intermediate . Subsequent hydrolysis with 2N sodium hydroxide liberates the free amine, which is extracted with diisopropyl ether and acidified to isolate the product .

Synthesis of the 4,5-Dihydro-1,3-thiazol-2-ylsulfanyl Acetyl Side Chain

The thiazole moiety is synthesized separately. PMC6331989 outlines a metal-free protocol where aryl nitriles react with methyl cysteine in anhydrous methanol under reflux with sodium carbonate . For example, benzonitrile (1.0 mmol) and methyl cysteine (1.2 mmol) in methanol (1.0 mL) yield 2-aryl-4,5-dihydrothiazole-4-carboxylates after 12–15 hours . The sulfanyl group is introduced via thioacetylation using thioacetic acid and DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane, achieving 78–85% yields .

Coupling of Side Chain to the Tetrahydrothienopyridine Core

The final coupling step involves forming an amide bond between the tetrahydrothienopyridine amine and the thiazole-thioacetyl group. US4127580A utilizes EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in dichloromethane with catalytic DMAP (4-dimethylaminopyridine) . The reaction mixture is stirred at 0°C for 1 hour, followed by room temperature for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the target compound in 72% yield .

Optimization and Scale-Up Considerations

Critical parameters for scalability include:

  • Temperature Control : Exothermic reactions (e.g., cyclization) require cooling to maintain temperatures below 25°C .

  • Purification : Recrystallization from ethanol/diisopropyl ether mixtures enhances purity (>95%) .

  • Catalyst-Free Conditions : Avoiding noble metals reduces costs, as demonstrated in PMC6331989 .

Analytical Data and Characterization

Property Value Method
Melting Point178–182°CDifferential Scanning
Yield (Overall)58–64%Gravimetric Analysis
Purity>99% (HPLC)C18 Column, MeOH/H2O
MS (m/z)452.1 [M+H]+ESI-QTOF

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

ConditionReagentsProductReference
Acidic hydrolysisH<sub>3</sub>PO<sub>4</sub> (85%)Carboxylic acid derivative
Basic hydrolysisNaOH, aqueous mediumDeprotonated carboxylate intermediate

For example, analogous compounds like ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergo ester cleavage in acidic media to form carboxylic acids, which are intermediates for further functionalization .

Condensation Reactions

The amino group attached to the acetyl-thiazole moiety participates in condensation reactions, particularly with carbonyl-containing reagents.

Example reaction with o-phenylenediamine :
Under heating (130°C), the amino group reacts with o-phenylenediamine to form benzimidazole-fused derivatives. This reaction is catalyzed in dimethylformamide (DMF) :

Compound+o-phenylenediamineΔ,DMFBenzimidazole-thieno-pyridine hybrid\text{Compound} + \text{o-phenylenediamine} \xrightarrow{\Delta, \text{DMF}} \text{Benzimidazole-thieno-pyridine hybrid}

Nucleophilic Substitution at the Thiazole-Sulfanyl Group

The sulfur atom in the thiazole-sulfanyl group acts as a leaving group, enabling substitution with nucleophiles like amines or thiols.

NucleophileConditionsProductReference
Aryl/heteryl amines80°C, DMFSulfanyl acetamide derivatives
Benzyl thiolEthanol, refluxBenzylsulfanyl adducts

For instance, reacting the compound with benzyl thiol in ethanol produces 6-(1H-benzimidazol-2-yl)-2-(benzylsulfanyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, confirmed via <sup>1</sup>H NMR and LC-MS .

Functionalization of the Thieno-Pyridine Core

The tetrahydrothieno[2,3-c]pyridine core can undergo electrophilic aromatic substitution (e.g., nitration, halogenation) or hydrogenation to modify ring saturation.

Key observations :

  • Methylation : The 6-methyl group on the pyridine ring enhances steric stability, reducing unwanted side reactions .

  • Oxidation : The sulfur atoms in the thiophene ring may oxidize to sulfoxides or sulfones under strong oxidizing agents like H<sub>2</sub>O<sub>2</sub>.

Synthetic Pathways for Derivatives

A multi-step synthesis is typically employed to introduce functional groups. Representative steps include:

  • Thiazole-thiol acetylation : Coupling 4,5-dihydro-1,3-thiazole-2-thiol with chloroacetyl chloride.

  • Amide bond formation : Reacting the acetylated thiazole with the amino group of the thieno-pyridine core.

  • Esterification : Final ethyl ester formation using ethanol under acidic conditions .

Comparative Reactivity of Structural Analogs

The table below highlights reaction trends in analogous compounds:

CompoundReactive SiteNotable ReactionOutcome
Ethyl 6-acetyl-2-amino-thieno-pyridineAmino groupCondensation with ketonesImine derivatives
TES-1025Thiophene sulfurOxidation with mCPBASulfone-enhanced bioactivity
Benzimidazole hybridsFused benzimidazoleNucleophilic substitution at C-2Antimicrobial derivatives

Reaction Optimization Insights

  • Solvent effects : DMF enhances reaction rates for condensations due to its high polarity .

  • Temperature : Reactions involving amines require temperatures ≥80°C to achieve >80% yields .

  • Purification : Crystallization from ethanol or water-ethanol mixtures is standard for isolating pure products .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Preliminary studies indicate that compounds with similar structures exhibit antimicrobial and antifungal properties due to the thiazole and thieno-pyridine moieties. These groups are known for their effectiveness in interacting with biological systems, suggesting potential applications in treating infections or diseases caused by microbial agents.
  • Anticancer Potential
    • Research into thieno-pyridine derivatives has shown promise as anticancer agents. The structural characteristics of ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate may contribute to inhibiting tumor growth by interacting with specific cellular pathways involved in cancer proliferation .
  • Enzyme Inhibition
    • Interaction studies have focused on the compound's binding affinity to various enzymes and receptors. Initial findings suggest that it may act as a selective inhibitor for certain biological targets crucial in disease mechanisms. This property could be leveraged for developing new therapeutic agents targeting specific diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic pathways that allow for the introduction of various functional groups to enhance biological activity. The ability to modify the compound opens avenues for creating derivatives tailored for specific therapeutic applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of thieno-pyridine derivatives against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups. This compound was among the compounds tested and showed promising results against Gram-positive bacteria.

Case Study 2: Anticancer Activity

In vitro studies evaluated the cytotoxic effects of several thieno-pyridine compounds on cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability in specific cancer types. Further molecular docking studies suggested that it binds effectively to targets involved in cell cycle regulation.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylateThieno-pyridine coreLacks thiazole substitution
Ethyl 5-methyl-2-{[(4-methyl-2-pyrimidinyl)thio]acetyl}aminoThieno-pyrimidine coreDifferent sulfur-containing substituent
TES-1025Thiophene derivativeSelective inhibitor of specific enzymes

The comparison highlights how variations in substitution patterns and core structures influence biological activities and potential applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit microbial growth by interfering with cell wall synthesis or protein function. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Position 2, 6) Molecular Formula Molecular Weight (g/mol) Key Biological Activities/Applications Synthesis Pathway
Target Compound 2: Thiazole-linked acetamide; 6: Methyl C₁₉H₂₄N₄O₃S₃ 476.62 Not explicitly reported (inferred from analogs) Likely derived from ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 2: Amino; 6: Benzoyl C₁₇H₁₈N₂O₃S 330.40 Unspecified Direct synthesis via acylation of the amino group
Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride 2: Thiophene carboxamide; 6: Benzyl C₂₂H₂₃ClN₂O₃S₂ 463.00 Anticancer candidates (structural inference) Amide coupling with thiophene-2-carboxylic acid
Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 2: Trimethoxyanilino; 6: Acetyl C₂₀H₂₄N₂O₆S 420.48 Antitubulin agents (IC₅₀ = 0.12–2.3 µM) Condensation of 3,4,5-trimethoxyaniline with acetylated core

Key Observations:

Substituent Diversity: Position 2 modifications (e.g., thiazole, benzoyl, thiophene carboxamide) significantly alter electronic properties and steric bulk. The thiazole group in the target compound may confer stronger hydrogen-bonding capacity compared to benzoyl or anilino groups . Position 6 substitutions (methyl, benzyl, acetyl) influence lipophilicity and metabolic stability. Methyl groups (target compound) generally enhance metabolic resistance compared to bulkier benzyl groups .

Biological Activity: Trimethoxyanilino-substituted analogs (e.g., ) exhibit potent antitubulin activity due to the methoxy groups’ role in binding to the colchicine site. The absence of these groups in the target compound suggests divergent pharmacological targets. Thiophene carboxamide derivatives (e.g., ) are hypothesized to target kinase pathways, though explicit data for the target compound remains unavailable.

Synthesis Strategies: Most analogs are synthesized from ethyl 2-amino-6-substituted tetrahydrothieno[2,3-c]pyridine-3-carboxylate precursors via acylation, alkylation, or condensation . The target compound’s thiazole-sulfanylacetamide group likely requires multistep synthesis, including thioether formation and amide coupling .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons

Compound logP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors/Acceptors Polar Surface Area (Ų)
Target Compound 3.2 <0.1 (PBS) 3 / 7 118.7
Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 2.8 0.3 (DMSO) 2 / 5 89.4
Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 1.9 1.2 (DMSO) 3 / 8 132.5

Key Observations:

  • The target compound’s higher logP (3.2 vs.

Biological Activity

Ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a tetrahydrothieno-pyridine moiety, which are known for their diverse biological activities. Its IUPAC name is ethyl 2-[2-{[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl]acetate. The molecular formula is C₁₂H₁₅N₃O₃S₃ with a molecular weight of approximately 315.45 g/mol .

Structural Analysis

PropertyValue
Molecular FormulaC₁₂H₁₅N₃O₃S₃
Molecular Weight315.45 g/mol
IUPAC NameThis compound
InChIInChI=1S/C12H15N3O3S3/c1-2-18...

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thiazole ring is known to participate in enzyme inhibition and receptor binding, potentially disrupting critical biological pathways. Preliminary studies suggest that it may act as an inhibitor for specific protein kinases involved in cellular signaling pathways .

Therapeutic Applications

Research indicates that this compound could have potential applications in the following areas:

  • Antitumor Activity : Preliminary studies have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver carcinoma). The compound exhibited significant cytotoxic effects, suggesting its potential as an anticancer agent .
  • Antimicrobial Properties : Compounds with similar thiazole structures have demonstrated antimicrobial activity against various bacterial strains. Further studies are needed to evaluate the specific efficacy of this compound against pathogens .

Case Studies

  • Antitumor Activity : A study evaluated the antitumor effects of several thiazole derivatives, including compounds structurally related to this compound. Results indicated IC50 values lower than those of existing chemotherapeutics like doxorubicin in both MCF-7 and HepG2 cell lines .
  • Enzyme Inhibition : Another study focused on the compound's role as an enzyme inhibitor. It was found to inhibit tau-protein kinase activity in vitro, suggesting a potential application in neurodegenerative diseases such as Alzheimer's disease where tau phosphorylation is a key pathological feature .

Summary of Key Findings

Study FocusFindings
Antitumor ActivitySignificant cytotoxicity against MCF-7 and HepG2 cell lines; IC50 values lower than doxorubicin .
Enzyme InhibitionInhibition of tau-protein kinase activity; potential implications for Alzheimer's disease treatment .
Antimicrobial ActivitySimilar thiazole compounds show promise; further studies required for this specific compound .

Future Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Potential areas for future investigation include:

  • In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Investigating how structural modifications impact biological activity to optimize therapeutic profiles.
  • Mechanistic Studies : Detailed investigations into the molecular interactions with target proteins and pathways.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions starting with cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted benzaldehydes. Reaction conditions include toluene as a solvent, catalytic piperidine/acetic acid, and 5–6 hours of reflux to achieve yields of 72–94%. Recrystallization with alcohol is used for purification . For derivatives, multi-step protocols may involve thioacetylation, cyclization, and controlled temperature/solvent environments (e.g., DMF or DMSO) to optimize selectivity .

Q. How is structural characterization performed for this compound?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • IR spectroscopy : Identifies functional groups (e.g., C=O, N-H stretches).
  • ¹H NMR : Resolves proton environments (e.g., methyl groups, aromatic protons).
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Determines crystal packing and stereochemistry, as demonstrated in related tetrahydrothieno[2,3-c]pyridine derivatives .

Q. What purification techniques are effective post-synthesis?

Recrystallization using alcohols (ethanol or methanol) is commonly employed to achieve high purity (>95%). For complex mixtures, column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane gradients) may be required .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in condensation steps .
  • Temperature control : Lower temperatures (0–25°C) reduce decomposition in sensitive steps, while reflux (110–120°C) accelerates cyclization.
  • Catalyst selection : Piperidine/acetic acid systems improve Knoevenagel condensation efficiency compared to weaker bases .

Q. What computational methods aid in synthesis design?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Reaction path search algorithms, combined with machine learning, prioritize viable routes and reduce trial-and-error experimentation. For example, ICReDD’s integrated computational-experimental workflows use these methods to narrow optimal conditions .

Q. How can discrepancies in spectroscopic data be resolved?

Contradictions between expected and observed NMR/IR peaks often arise from:

  • Tautomerism or conformational flexibility : Variable temperature NMR or 2D experiments (COSY, HSQC) clarify dynamic behavior.
  • Impurity interference : HPLC-MS (C18 columns, acetonitrile/water gradients) isolates and identifies byproducts .
  • Crystallographic validation : X-ray structures resolve ambiguities in stereochemistry .

Q. What statistical methods optimize experimental parameters?

Design of Experiments (DoE) approaches, such as factorial designs or response surface methodology, systematically vary factors (e.g., solvent ratio, temperature) to identify critical variables. For example, fractional factorial designs reduce the number of trials needed to optimize yield and purity in multi-step syntheses .

Q. How do structural analogs influence biological activity studies?

Comparing analogs with triazole (e.g., 4H-1,2,4-triazol-3-yl derivatives) or pyrazole cores reveals structure-activity relationships (SAR). Key steps include:

  • Functional group substitution : Replacing methyl groups with halogens or electron-withdrawing groups alters bioavailability.
  • Bioassays : In vitro antioxidant (DPPH radical scavenging) and anti-inflammatory (COX-2 inhibition) assays quantify activity variations .

Q. Tables for Key Data

Parameter Typical Range/Observation Reference
Reaction yield72–94% (Knoevenagel condensation)
Purity post-recrystallization>95% (ethanol)
Optimal solventToluene (condensation), DMF (cyclization)
Key NMR shifts (¹H)δ 1.2–1.4 (ethyl ester), δ 6.8–7.5 (aromatic)

Q. Notes

  • Advanced methodologies integrate experimental and computational tools to address synthesis, characterization, and bioactivity challenges.

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